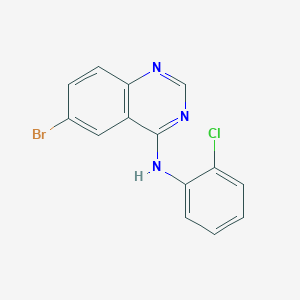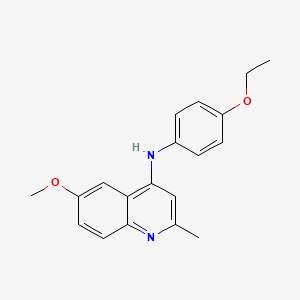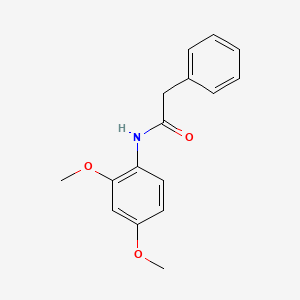![molecular formula C23H29NO2 B5557775 4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing various synthetic strategies to build up the desired molecular framework. While the specific synthesis of "4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol" is not directly detailed in the provided literature, related studies offer insights into similar synthetic methodologies. For example, research by Özdemir et al. (2015) details a novel one-pot synthesis of a heterocyclic compound through a combination of experimental and theoretical investigations, highlighting the importance of precise reaction conditions and the utilization of specific functional group transformations (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within a molecule and its implications on reactivity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to elucidate molecular structures. For instance, the work of Moser et al. (2005) on the X-ray crystal structure determination of a complex methylated compound provides a basis for understanding the structural aspects of similarly complex molecules (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of "4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol" can be inferred from studies on similar compounds. Chemical reactions involving ring-closing metathesis, radical cyclization, and the functionalization of specific moieties are relevant. For example, Clive and Cheng (2001) describe a method for producing bicyclic compounds through tandem ring-closing metathesis and radical cyclization, which could be applicable to the synthesis and functional modification of the compound (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its application in practical settings. These properties are often determined through experimental measurements and can be influenced by the molecular structure of the compound. The research on similar compounds, such as the synthesis and characterization studies by Mahata et al. (2003), provides insights into the methodologies for analyzing the physical properties of complex organic molecules (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Applications De Recherche Scientifique
1. Exposure to Volatile Organic Carcinogens
Research indicates significant exposure to volatile organic carcinogens, including compounds related to tobacco smoke, and their association with lung cancer development in smokers. Studies have quantified urinary metabolites of various carcinogens and toxicants, emphasizing the importance of understanding the metabolism and effects of chemical compounds on human health (Yuan et al., 2012).
2. Metabolism of Synthetic Compounds
The disposition and metabolism of synthetic compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist, have been studied in humans. These studies include the analysis of blood, urine, and feces to understand how chemical compounds are processed by the body, which could relate to the metabolism of other complex chemicals (Renzulli et al., 2011).
3. Environmental Exposure to Chemicals
Investigations into the environmental exposure to non-persistent industrial chemicals among different population segments, including preschool children, highlight the widespread presence and potential effects of industrial chemicals. Such studies underscore the necessity of monitoring and understanding exposure to a wide range of chemical compounds for public health (Frederiksen et al., 2014).
4. Chemical Sensitivity and Detection
Research into the sensitivity of human sensory systems to airborne chemicals, including carboxylic acids and coffee aroma compounds, reveals how chemical structure and odor character influence detection thresholds. This area of study is crucial for assessing the impact of chemical exposures and understanding human sensitivity to various chemical compounds (Miyazawa et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-23(2,26)13-11-19-9-6-10-21(16-19)22(25)24-14-12-20(17-24)15-18-7-4-3-5-8-18/h3-10,16,20,26H,11-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKTWQZCDKBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(3-Benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)
![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)


![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)